molecular formula C19H24N2OS B4928253 N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide

N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide

Cat. No. B4928253
M. Wt: 328.5 g/mol
InChI Key: DLRKUUDNJOSLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as PTAC, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a promising candidate for various research applications.

Scientific Research Applications

N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. One of the primary applications of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that are involved in a wide range of physiological processes and are targets for many drugs. This compound has been found to be a selective antagonist of the dopamine D3 receptor, which is a GPCR that is implicated in various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide involves its selective binding to the dopamine D3 receptor. This receptor is a member of the dopamine receptor family, which plays a crucial role in regulating the activity of dopamine in the brain. This compound has been found to bind to the D3 receptor with high affinity, which leads to the inhibition of its activity. This inhibition results in a decrease in the release of dopamine, which is thought to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of dopamine release, the modulation of GPCR signaling, and the regulation of neuronal activity. In animal studies, this compound has been found to have potential therapeutic effects in various neurological and psychiatric disorders, including addiction, depression, and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its relatively low potency, which requires high concentrations to achieve therapeutic effects. Additionally, the synthesis of this compound is complex and time-consuming, which may limit its widespread use in research.

Future Directions

There are several future directions for the study of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide, including the development of more potent analogs, the investigation of its therapeutic potential in various neurological and psychiatric disorders, and the exploration of its effects on other GPCRs. Additionally, the use of this compound in combination with other drugs may provide new insights into the mechanisms of drug action and may lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide involves a series of chemical reactions that start with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thienyl chloride. This compound is then reacted with N-(2-phenylethyl)azepane-1-carboxamide in the presence of a base such as triethylamine to form this compound. The final product is then purified through a series of recrystallization and chromatography steps.

properties

IUPAC Name

N-(2-phenylethyl)-2-thiophen-2-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c22-19(20-13-12-16-8-3-1-4-9-16)21-14-6-2-5-10-17(21)18-11-7-15-23-18/h1,3-4,7-9,11,15,17H,2,5-6,10,12-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRKUUDNJOSLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)NCCC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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